Home > Products > Screening Compounds P68937 > 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone
4-(Dimethylamino)-4-(p-tolyl)cyclohexanone - 65619-06-9

4-(Dimethylamino)-4-(p-tolyl)cyclohexanone

Catalog Number: EVT-451431
CAS Number: 65619-06-9
Molecular Formula: C15H21NO
Molecular Weight: 231.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(Dimethylamino)-4-(p-tolyl)cyclohexanone, also known as dimetamine, is an organic compound characterized by its unique structure that includes a cyclohexanone core substituted with a dimethylamino group and a para-tolyl group. This compound has garnered attention for its potential pharmacological applications, particularly in the realm of medicinal chemistry and organic synthesis. It was developed in the 1970s by Daniel Lednicer at Upjohn and is noted for its analgesic potency comparable to morphine .

Source and Classification

The compound has the following identifiers:

  • CAS Number: 65619-06-9
  • Molecular Formula: C₁₅H₂₁NO
  • Molar Mass: 231.339 g·mol⁻¹

4-(Dimethylamino)-4-(p-tolyl)cyclohexanone falls under the classification of arylcyclohexylamines, which are known for their opioid analgesic properties. Its structural components include a cyclohexanone ring, a dimethylamino group, and a para-tolyl substituent, which contribute to its chemical behavior and biological activity .

Synthesis Analysis

The synthesis of 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone typically involves several key steps:

  1. Formation of the Cyclohexanone Core:
    • The cyclohexanone core can be synthesized through the oxidation of cyclohexanol using oxidizing agents such as chromic acid or potassium permanganate.
  2. Introduction of the Para-Tolyl Group:
    • The para-tolyl group is introduced via a Friedel-Crafts alkylation reaction. In this step, cyclohexanone reacts with para-tolyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
  3. Addition of the Dimethylamino Group:
    • The final step involves introducing the dimethylamino group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate product with dimethylamine under basic conditions.

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature and concentration, to optimize yield and purity. The use of appropriate catalysts and solvents is crucial for successful reactions.

Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone features:

  • A cyclohexanone ring that provides a stable framework.
  • A dimethylamino group attached to the fourth carbon atom of the cyclohexanone.
  • A para-tolyl group attached to the same carbon as the dimethylamino group.

Structural Data

  • SMILES Representation: CC(N(C)C)C(=O)C1CCCCC1C2=CC=CC=C2
  • InChI: InChI=1S/C15H21NO/c1-15(2)14(16)13-11-9-7-5-3-6-8-10-12-13/h5-12H,3-4,16H2,1-2H3

This structure allows for various interactions with biological targets due to its functional groups .

Chemical Reactions Analysis

4-(Dimethylamino)-4-(p-tolyl)cyclohexanone can undergo several types of chemical reactions:

  1. Oxidation:
    • The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
  2. Reduction:
    • Reduction reactions can convert the ketone group into an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions:
    • The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Technical Details

These reactions are significant in synthetic organic chemistry as they allow for the modification of the compound's structure to create derivatives with potentially enhanced biological activity.

Mechanism of Action

The mechanism of action for 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone involves its interaction with specific molecular targets such as enzymes or receptors. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, influencing binding affinity and specificity towards these targets. The para-tolyl group contributes to hydrophobic interactions that enhance stability and activity within biological systems .

Process Data

Research indicates that this compound may modulate pain pathways similar to other opioid analgesics, making it a candidate for further pharmacological studies aimed at understanding its effects on biological systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.

Chemical Properties

  • Reactivity: Exhibits reactivity typical of ketones and amines.
  • Stability: Stable under standard laboratory conditions but sensitive to strong oxidizing agents.

Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy have been employed to confirm its structure and purity during synthesis .

Applications

4-(Dimethylamino)-4-(p-tolyl)cyclohexanone has several scientific applications:

  1. Medicinal Chemistry:
    • It is studied for its potential pharmacological properties, particularly as an analgesic agent.
  2. Organic Synthesis:
    • Serves as an intermediate in synthesizing complex organic molecules, facilitating the development of new chemical entities.
  3. Material Science:
    • Its unique structure makes it a candidate for developing novel materials with specific properties.
  4. Biological Studies:
    • Researchers investigate its interactions with biological systems to understand potential effects and mechanisms of action .
Historical Development and Contextualization of Arylcyclohexylamine-Based Analgesics

The discovery of arylcyclohexylamine compounds in the mid-20th century represented a paradigm shift in analgesic drug development, moving beyond traditional morphinan scaffolds. Phencyclidine (PCP) and ketamine demonstrated that the arylcyclohexylamine core could confer potent anesthetic and analgesic effects primarily through N-methyl-D-aspartate (NMDA) receptor antagonism, a mechanism distinct from classical opioid receptor agonism [1] [8]. This mechanistic divergence offered potential advantages for managing neuropathic pain and reducing respiratory depression risks. Within this evolving pharmacological landscape, Upjohn Pharmaceuticals emerged as a key player in rational analgesic design, with medicinal chemist Daniel Lednicer spearheading systematic structure-activity relationship (SAR) studies on novel 4-aminocyclohexanone derivatives during the 1970s [1] [3]. Their research program aimed to optimize the arylcyclohexylamine pharmacophore for enhanced analgesic efficacy and improved therapeutic indices.

Table 1: Key Arylcyclohexylamine Analgesics and Their Developmental Context

CompoundDiscovery TimelinePrimary MechanismStructural Distinction from Target Compound
Phencyclidine (PCP)1950sNMDA Receptor AntagonismPiperidine ring; No carbonyl functionality
Ketamine1960sNMDA Receptor AntagonismChlorophenyl group; Methylamino substitution
4-(Dimethylamino)-4-(p-tolyl)cyclohexanone1970s (Upjohn)μ-Opioid Receptor AgonismPara-methylphenyl; Cyclohexanone core

Emergence of 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone in Opioid Research

The specific compound 4-(dimethylamino)-4-(p-tolyl)cyclohexanone (systematic IUPAC name: 4-(Dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one; CAS RN: 65619-06-9) was first synthesized and pharmacologically characterized within Lednicer's research group at Upjohn. Patents filed in the late 1970s and early 1980s detail its preparation as part of a broader exploration of 4-amino-4-arylcyclohexanones [3]. The synthetic route typically involved the conjugate addition of a suitably substituted aryl nucleophile to a 4-morpholino-cyclohexenone intermediate, followed by displacement of the morpholino group with dimethylamine and subsequent deprotection or modification steps [3]. This methodology allowed efficient access to a diverse array of analogs for biological evaluation.

Pharmacological assessment revealed that the p-tolyl derivative possessed analgesic potency approximately equipotent to morphine in standard animal models (e.g., rodent tail-flick test) [1] [8]. Crucially, its mechanism diverged from earlier NMDA-antagonist arylcyclohexylamines; binding studies indicated primary activity as a μ-opioid receptor agonist, aligning it mechanistically with classical opioids despite its distinct chemical scaffold [1]. This μ-agonism provided the foundation for its analgesic effects but also inherently associated it with risks of dependence and respiratory depression common to this drug class. The compound is characterized by the molecular formula C₁₅H₂₁NO (molar mass: 231.339 g/mol) and features a cyclohexanone ring with a dimethylamino group and a p-tolyl (4-methylphenyl) group attached at the 4-position, creating a sterically congested tertiary carbon center [1] [2] [8]. The presence of the polar ketone moiety significantly influenced its physicochemical properties, contributing to solubility and bioavailability parameters distinct from morphinan opioids or other arylcyclohexylamines lacking the carbonyl. While sometimes referred to ambiguously as "dimetamine" in historical literature, this name is not specific or standardized due to its application to unrelated molecules [1] [8].

Comparative Analysis of Structural Analogues in the Upjohn Lednicer Series

Lednicer's team conducted systematic modifications of the 4-(dimethylamino)-4-(p-tolyl)cyclohexanone structure, establishing critical structure-activity relationships (SAR) that defined the pharmacophore for opioid activity within this chemical series. These modifications primarily targeted two regions: the aryl ring substituent (especially the para-position of the tolyl group) and the carbonyl functionality on the cyclohexanone ring.

Aryl Ring Substitutions:Replacement of the para-methyl group (-CH₃) on the aryl ring with halogen atoms (e.g., -F, -Cl) resulted in analogs with reduced analgesic potency compared to the parent p-tolyl compound [1]. This indicated that electron-donating groups like the methyl group were more favorable for optimal μ-opioid receptor binding and activation than smaller, more electronegative halogen substituents. The methyl group's modest steric bulk and its ability to slightly increase electron density on the aromatic ring likely optimized hydrophobic interactions or electronic complementarity within the receptor binding pocket. Modifications at the meta-position, such as introduction of a hydroxyl group (-OH), yielded active compounds but with altered pharmacological profiles, sometimes exhibiting increased potency but potentially complicating metabolism and pharmacokinetics [1] [3].

Carbonyl Functionalization:The most dramatic potency changes arose from modifications of the ketone group (C=O). While the ketone itself defined the core structure of the initial active compounds, Lednicer discovered that reacting it with Grignard reagents profoundly altered activity. Specifically, the addition of a phenethyl group (C₆H₅CH₂CH₂-) via Grignard reaction transformed the ketone into a tertiary alcohol, yielding analogs like BDPC (4-(1,2-diphenylethyl)-N,N-dimethyl-4-(p-tolyl)cyclohexanamine) [1] [8]. This modification resulted in compounds exhibiting analgesic potency several hundred times greater than morphine and far exceeding the parent ketone [1] [4]. This remarkable boost in potency underscored the critical importance of steric bulk and specific pharmacophore presentation near the carbonyl position. The phenethyl moiety likely enhanced binding affinity and efficacy through extensive hydrophobic interactions within a distinct region of the opioid receptor or associated binding proteins. This finding highlighted the transformative potential of modifying the carbonyl group within this chemical class.

Table 2: Comparative Pharmacological Profile of Key Structural Analogs in the Upjohn Series

Structural ModificationRepresentative CompoundRelative Analgesic Potency (vs. Morphine)Key SAR Insight
Parent Structure4-(Dimethylamino)-4-(p-tolyl)cyclohexanone~1x (Equipotent)Establishes core pharmacophore; μ-agonist activity
para-Halogen Replacement4-(Dimethylamino)-4-(p-chlorophenyl)cyclohexanone<1x (Reduced)Electron-withdrawing groups diminish potency
meta-Hydroxylation4-(Dimethylamino)-4-(m-hydroxyphenyl)cyclohexanoneVariable (Active)Alters binding/metabolism; potential for increased activity
Phenethyl Addition (Grignard)BDPC (Tertiary alcohol derivative)>>100x (Dramatically Increased)Massive steric bulk at carbonyl position boosts potency

The Lednicer series, anchored by 4-(dimethylamino)-4-(p-tolyl)cyclohexanone, thus provided a robust chemical template for exploring opioid activity. The SAR revealed a delicate balance: the para-methyl group on the aryl ring offered optimal activity for the ketone series, while fundamental transformations of the ketone itself, particularly into sterically hindered tertiary alcohols bearing aromatic groups, could unlock extraordinary potency enhancements. These discoveries underscored the critical role of steric and electronic factors surrounding the cyclohexanone core in modulating opioid receptor affinity and efficacy [1] [3] [8].

Properties

CAS Number

65619-06-9

Product Name

4-(Dimethylamino)-4-(p-tolyl)cyclohexanone

IUPAC Name

4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

InChI

InChI=1S/C15H21NO/c1-12-4-6-13(7-5-12)15(16(2)3)10-8-14(17)9-11-15/h4-7H,8-11H2,1-3H3

InChI Key

VCEODKLEIJWHMI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2(CCC(=O)CC2)N(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2(CCC(=O)CC2)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.